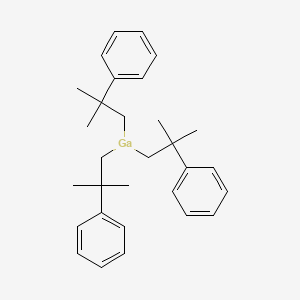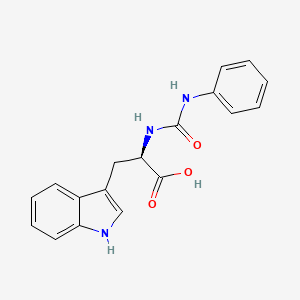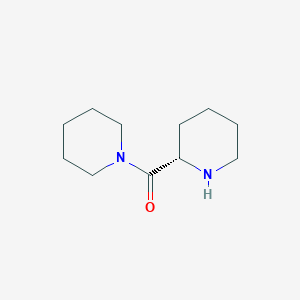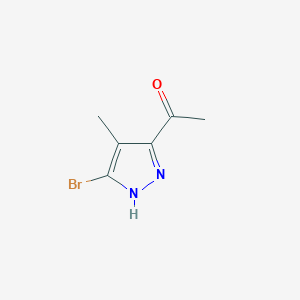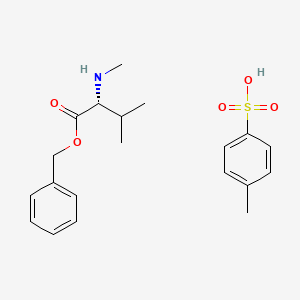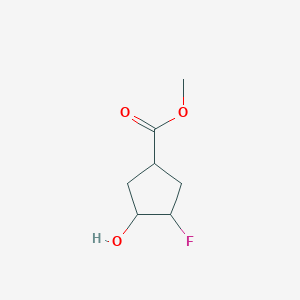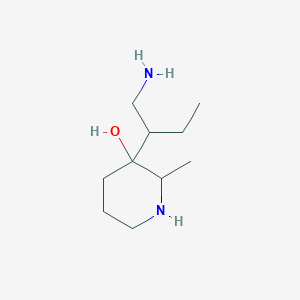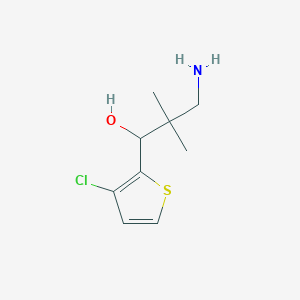
3-Amino-1-(3-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol is a chemical compound with a complex structure that includes an amino group, a chlorothiophene ring, and a dimethylpropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorothiophene with a suitable amino alcohol under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The chlorothiophene ring can be reduced to form a thiophene derivative.
Substitution: The chlorine atom in the chlorothiophene ring can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chlorine atom can produce a variety of functionalized thiophene compounds.
Scientific Research Applications
3-Amino-1-(3-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological receptors, while the chlorothiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(2-chlorothiophen-3-yl)-2,2-dimethylpropan-1-ol
- 3-Amino-1-(4-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol
- 3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol
Uniqueness
Compared to similar compounds, 3-Amino-1-(3-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol has unique properties due to the specific positioning of the chlorine atom on the thiophene ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H14ClNOS |
|---|---|
Molecular Weight |
219.73 g/mol |
IUPAC Name |
3-amino-1-(3-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C9H14ClNOS/c1-9(2,5-11)8(12)7-6(10)3-4-13-7/h3-4,8,12H,5,11H2,1-2H3 |
InChI Key |
BPQKHCMZQGPSSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C1=C(C=CS1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


